molecular formula C14H20INO B010868 WKZGBPJVYLCXAF-UHFFFAOYSA-M CAS No. 101077-29-6

WKZGBPJVYLCXAF-UHFFFAOYSA-M

Cat. No.: B010868
CAS No.: 101077-29-6
M. Wt: 345.22 g/mol
InChI Key: WKZGBPJVYLCXAF-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of WKZGBPJVYLCXAF-UHFFFAOYSA-M typically involves multiple stepsThe final step often involves the iodination of the compound to obtain the iodide salt .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

WKZGBPJVYLCXAF-UHFFFAOYSA-M can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

WKZGBPJVYLCXAF-UHFFFAOYSA-M has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of WKZGBPJVYLCXAF-UHFFFAOYSA-M involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular pathways, influencing various biological processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2,3,6,7-Tetrahydro-9-(hydroxymethyl)-4-methyl-1H,5H-benzo(ij)quinolizinium chloride
  • 2,3,6,7-Tetrahydro-9-(hydroxymethyl)-4-methyl-1H,5H-benzo(ij)quinolizinium bromide
  • 2,3,6,7-Tetrahydro-9-(hydroxymethyl)-4-methyl-1H,5H-benzo(ij)quinolizinium sulfate

Uniqueness

The iodide variant of this compound is unique due to its specific reactivity and the presence of the iodide ion, which can be easily substituted to create a wide range of derivatives. This makes it particularly valuable in synthetic chemistry and industrial applications.

Properties

CAS No.

101077-29-6

Molecular Formula

C14H20INO

Molecular Weight

345.22 g/mol

IUPAC Name

(1-methyl-1-azoniatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)methanol;iodide

InChI

InChI=1S/C14H20NO.HI/c1-15-6-2-4-12-8-11(10-16)9-13(14(12)15)5-3-7-15;/h8-9,16H,2-7,10H2,1H3;1H/q+1;/p-1

InChI Key

WKZGBPJVYLCXAF-UHFFFAOYSA-M

SMILES

C[N+]12CCCC3=CC(=CC(=C31)CCC2)CO.[I-]

Canonical SMILES

C[N+]12CCCC3=CC(=CC(=C31)CCC2)CO.[I-]

Synonyms

1H,5H-Benzo(ij)quinolizinium, 2,3,6,7-tetrahydro-9-(hydroxymethyl)-4-m ethyl-, iodide

Origin of Product

United States

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